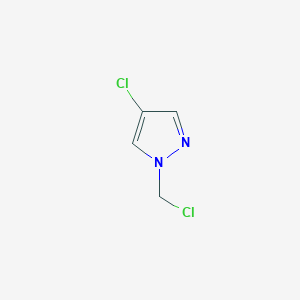

4-chloro-1-(chloromethyl)-1H-pyrazole

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-1-(chloromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2/c5-3-8-2-4(6)1-7-8/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKMEOQFIAJJHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426996 | |

| Record name | 4-Chloro-1-chloromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80199-87-7 | |

| Record name | 4-Chloro-1-(chloromethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80199-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-chloromethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Chloro 1 Chloromethyl 1h Pyrazole and Its Analogues

Strategies for Direct Functionalization of Pyrazole (B372694) Rings

Direct functionalization offers an efficient route to modify the pyrazole scaffold. This typically involves the sequential introduction of substituents onto the pyrazole ring, a process that requires careful control of regioselectivity.

Regioselective Chlorination Approaches Utilizing Specific Reagents

The chlorination of the pyrazole ring is a key step in the synthesis of 4-chloro-1-(chloromethyl)-1H-pyrazole. Electrophilic halogenation of pyrazoles preferentially occurs at the electron-rich C4 position. researchgate.netresearchgate.net Various chlorinating agents have been employed to achieve this transformation with high regioselectivity and efficiency.

Commonly used reagents for the 4-chlorination of pyrazoles include N-Chlorosuccinimide (NCS), hypochloric acid (or its salts), and trichloroisocyanuric acid (TCCA). researchgate.netrsc.orggoogle.combeilstein-archives.org The reaction with N-halosuccinimides can be carried out under mild conditions, often without the need for a catalyst, in solvents like carbon tetrachloride or even water, providing 4-halopyrazoles in excellent yields. researchgate.net Mechanochemical chlorination using TCCA also presents a solvent-free, environmentally friendly alternative. rsc.org An older patented method describes the use of hypochloric acid or its salts in the substantial absence of carboxylic acid to produce 4-chloropyrazoles. google.com

| Chlorinating Reagent | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | CCl4 or water, room temperature | Mild conditions, high yields, no catalyst required | researchgate.netbeilstein-archives.org |

| Hypochloric acid / salts (e.g., NaOCl) | Solvent, -20°C to +70°C, absence of carboxylic acid | Direct chlorination method | google.com |

| Trichloroisocyanuric acid (TCCA) | Solvent-free, mechanochemical (ball milling) | Environmentally friendly ("green chemistry") | rsc.org |

Introduction of the Chloromethyl Moiety: Mechanistic Considerations and Optimized Conditions

Following chlorination at the 4-position, the chloromethyl group is introduced at the N1 position. This can be achieved through direct chloromethylation or by a two-step process involving hydroxymethylation followed by halogenation.

Direct chloromethylation of the pyrazole nitrogen can be accomplished via electrophilic substitution. A common method involves reacting the pyrazole with paraformaldehyde and concentrated hydrochloric acid. researchgate.netresearchgate.net The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the nucleophilic nitrogen of the pyrazole ring. researchgate.net The choice of substituents on the pyrazole ring can influence the outcome of the reaction; for instance, the presence of phenyl groups can have a stabilizing effect, favoring the formation of the chloromethyl derivative. researchgate.netresearchgate.net However, this reaction can sometimes be complicated by the formation of bis(pyrazolyl)methane by-products, particularly with highly nucleophilic pyrazoles. researchgate.net

An alternative, often more controlled, method involves the initial preparation of a 1-(hydroxymethyl)-4-chloropyrazole intermediate, followed by the conversion of the hydroxyl group to a chloride. The hydroxymethyl derivative can sometimes be formed as an intermediate during direct chloromethylation reactions. researchgate.netresearchgate.net

The subsequent halogenation of the hydroxymethyl group can be achieved using various standard halogenating agents. For example, phosphoryl trichloride (POCl₃) or thionyl chloride (SOCl₂) are effective reagents for converting hydroxymethylpyrazoles into their corresponding chloromethyl derivatives. nih.gov This two-step approach allows for better control over the reaction and can prevent the formation of undesired side products often seen in direct chloromethylation.

| Method | Reagents | Mechanistic Pathway | Potential Issues | Reference |

|---|---|---|---|---|

| Direct Chloromethylation | Paraformaldehyde, conc. HCl | Electrophilic substitution via carbocation | Formation of bis(pyrazolyl)methane by-products | researchgate.netresearchgate.net |

| Halogenation of Hydroxymethyl Precursor | 1. Formaldehyde (B43269) 2. POCl₃ or SOCl₂ | 1. Nucleophilic addition to form hydroxymethyl intermediate 2. Nucleophilic substitution (SN2 or SN1) | Requires an additional synthetic step but offers better control | nih.gov |

De Novo Pyrazole Ring Formation Methods Applicable to Halogenated and Chloromethylated Systems

De novo synthesis involves constructing the pyrazole ring from acyclic precursors that already contain the necessary chloro and chloromethyl functionalities, or groups that can be easily converted to them. This approach offers high regiochemical control.

Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives and Substituted Carbonyl Compounds

The most classic and versatile method for de novo pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.combeilstein-journals.orgnih.govnih.gov To synthesize a 4-chloro pyrazole, a 1,3-dicarbonyl compound bearing a chlorine atom at the C2 position would be required.

The general reaction is as follows: A suitably substituted hydrazine (e.g., chloromethylhydrazine, though potentially unstable) or a hydrazine with a precursor group is reacted with a halogenated 1,3-dicarbonyl compound. The initial condensation reaction typically forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com The regioselectivity of the final product, determining which nitrogen atom of the hydrazine derivative binds to which carbonyl carbon, can often be controlled by the reaction conditions and the nature of the substituents on both reactants. acs.org While direct synthesis of this compound via this method is not extensively documented, the principle allows for its theoretical construction using precursors like 2-chloro-1,3-dicarbonyl compounds and a suitable hydrazine.

Synthetic Routes to Key Chloromethyl-Substituted Pyrazole Analogues

The targeted synthesis of specific chloromethyl-substituted pyrazole analogues often requires multi-step sequences that build upon the foundational pyrazole scaffold.

Synthesis of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine and Related Fused Systems

The synthesis of fused pyrazole systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, involves the construction of the pyrazole ring followed by the annulation of the pyrimidine (B1678525) ring. A common strategy involves the reaction of a suitably substituted aminopyrazole with a precursor that provides the additional atoms for the fused ring. For instance, the reaction of an S-alkylated thiouracil with phosphorus oxychloride can yield a chloropyrimidine intermediate, which can then be reacted with hydrazine hydrate to introduce the hydrazinyl group necessary for pyrazole formation. Subsequent condensation with a 1,3-dicarbonyl compound like acetylacetone leads to the formation of the fused pyrazole ring system.

| Starting Material | Reagent 1 | Reagent 2 | Product |

| S-alkylated thiouracil | POCl₃ | Hydrazine hydrate | 4-chloro-2-hydrazino-6-methylpyrimidine |

| 4-chloro-2-hydrazino-6-methylpyrimidine | Acetylacetone | - | 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine |

Synthesis of 5-Chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole and Diverse Pyrazole Substitutions

A common and effective method for introducing a formyl group at the 4-position of the pyrazole ring is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF), to electrophilically attack the electron-rich pyrazole ring. The resulting 4-formylpyrazole is a versatile intermediate.

The synthesis of 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole can be envisioned to proceed from a corresponding 4-formylpyrazole precursor. The aldehyde can be reduced to the corresponding hydroxymethyl derivative using a suitable reducing agent. Subsequent chlorination of the alcohol, for example with thionyl chloride, would yield the desired 4-(chloromethyl)pyrazole.

| Precursor | Reaction | Reagent | Product |

| 1-methyl-3-phenyl-1H-pyrazol-5-one | Vilsmeier-Haack Formylation | POCl₃, DMF | 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |

| 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | Reduction | NaBH₄ (example) | [5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol |

| [5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl]methanol | Chlorination | SOCl₂ (example) | 5-chloro-4-(chloromethyl)-1-methyl-3-phenyl-1H-pyrazole |

Preparation of Aryl-Substituted Chloromethylpyrazoles (e.g., 1-[4-(chloromethyl)phenyl]-1H-pyrazole)

The synthesis of pyrazoles with an aryl substituent bearing a chloromethyl group can be achieved through several strategies. One approach involves the synthesis of the pyrazole ring using an arylhydrazine that already contains the chloromethyl group or a precursor to it. For example, the reaction of an enaminodiketone with a substituted arylhydrazine can lead to the formation of 1-arylpyrazoles. clockss.org The regioselectivity of this reaction can be influenced by the substituents on the arylhydrazine and the reaction solvent. clockss.org

Alternatively, the chloromethyl group can be introduced after the formation of the pyrazole ring. For instance, a pyrazole with a (4-hydroxymethyl)phenyl substituent can be synthesized and then the hydroxyl group can be converted to a chloro group. A known synthetic route exists for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole from [4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol. chemicalbook.com A similar strategy could be applied for the synthesis of 1-[4-(chloromethyl)phenyl]-1H-pyrazole.

A more complex example is the synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one. researchgate.net This synthesis starts from 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, which is then converted to the chloromethyl derivative. researchgate.net

Optimization of Reaction Parameters and Scale-Up Considerations in Academic Synthesis

The optimization of reaction parameters is crucial for improving yields, reducing reaction times, and ensuring the scalability of a synthetic procedure. Key parameters to consider in pyrazole synthesis include the choice of solvent, catalyst, temperature, and reaction time.

Solvent and Catalyst Selection: The choice of solvent can significantly impact the regioselectivity and yield of pyrazole synthesis. For example, in the reaction of enaminodiketones with alkylhydrazines, using ethanol (B145695) as a solvent can favor one regioisomer, while toluene may favor the other. clockss.org Various catalysts have been explored for pyrazole synthesis, including Lewis acids and organocatalysts. The L-proline-ethanol pair has been identified as a suitable catalyst-solvent combination for the three-component synthesis of pyrazolo[3,4-b]pyridines. researchgate.net

Temperature and Reaction Time: Microwave-assisted synthesis has emerged as a valuable tool for accelerating pyrazole synthesis. researchgate.net Reactions that may take several hours under conventional heating can often be completed in minutes under microwave irradiation, frequently leading to improved yields. researchgate.net However, the reaction temperature needs to be carefully controlled, as excessive heat can lead to decomposition or the formation of side products.

Scale-Up Considerations: When scaling up a reaction from a few milligrams to a gram scale or larger in an academic setting, several factors must be considered. Reactions that are straightforward on a small scale may present challenges on a larger scale, such as issues with heat transfer, mixing, and purification. One-pot procedures, such as the three-component synthesis of 3,5-bis(fluoroalkyl)pyrazoles, are particularly advantageous for scale-up as they minimize the number of isolation and purification steps. nih.gov This specific one-pot synthesis has been successfully carried out on a 100 g scale. nih.gov Flow chemistry also presents a promising approach for the scale-up of pyrazole synthesis, offering precise control over reaction parameters and improved safety for handling potentially hazardous reagents. nih.gov

| Parameter | Considerations for Optimization |

| Solvent | Polarity, solubility of reactants, boiling point, potential to influence regioselectivity. |

| Catalyst | Type (Lewis acid, Brønsted acid, organocatalyst), loading, and compatibility with substrates. |

| Temperature | Balancing reaction rate with potential for side reactions or decomposition. Microwave irradiation can offer rapid and efficient heating. |

| Reaction Time | Monitoring reaction progress to ensure completion without excessive side product formation. |

| Scale-Up | Heat transfer, mixing efficiency, purification methods (crystallization vs. chromatography), and safety. |

Chemical Reactivity and Transformation Studies of 4 Chloro 1 Chloromethyl 1h Pyrazole

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the N1 position of the pyrazole (B372694) ring is a primary site for nucleophilic attack, facilitating the introduction of a wide array of functional groups. This reactivity is central to the elaboration of the 4-chloro-1-(chloromethyl)-1H-pyrazole scaffold into more complex molecular architectures.

Elaboration of the Chloromethyl Moiety with Various Nucleophiles (e.g., amines, thiols, alkoxides)

The carbon atom of the chloromethyl group is electrophilic and readily undergoes substitution reactions with a variety of nucleophiles.

Amines: Primary and secondary amines react with this compound to furnish the corresponding (alkylamino)methyl derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid generated. The reaction proceeds smoothly under mild conditions, often at room temperature or with gentle heating, in a suitable organic solvent such as acetonitrile (B52724) or dimethylformamide. For instance, the reaction with piperidine (B6355638) would yield 4-chloro-1-(piperidin-1-ylmethyl)-1H-pyrazole.

Thiols: Thiolates, generated from thiols by treatment with a base, are potent nucleophiles that readily displace the chloride ion from the chloromethyl group. This reaction leads to the formation of thioether derivatives, such as 4-chloro-1-((alkylthio)methyl)-1H-pyrazoles. The choice of solvent and base is crucial to ensure the efficient generation of the thiolate and to facilitate the substitution reaction.

Alkoxides: Alkoxides, the conjugate bases of alcohols, also serve as effective nucleophiles for the substitution of the chloromethyl group, yielding the corresponding alkoxymethyl ethers. The reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the alkoxide and the starting material. For example, sodium methoxide (B1231860) in methanol (B129727) would react to form 4-chloro-1-(methoxymethyl)-1H-pyrazole.

The following table summarizes the types of products obtained from the reaction of this compound with various nucleophiles.

| Nucleophile (Nu-H) | Reagents and Conditions | Product |

| Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | 1-((Dialkylamino)methyl)-4-chloro-1H-pyrazole |

| Thiol (RSH) | Base (e.g., NaH, NaOEt), Solvent (e.g., THF, EtOH) | 4-Chloro-1-((alkylthio)methyl)-1H-pyrazole |

| Alcohol (ROH) | Base (e.g., NaH, KOtBu), Anhydrous Solvent (e.g., THF, ROH) | 1-((Alkoxy)methyl)-4-chloro-1H-pyrazole |

Mechanistic Investigations of Substitution Pathways and Stereochemical Control

The nucleophilic substitution reactions at the chloromethyl group of this compound predominantly proceed through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides. In this mechanism, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chloride ion), leading to an inversion of configuration at the carbon center.

However, given that the carbon atom is not a stereocenter in this specific molecule, stereochemical control is not a factor in these particular reactions. The key mechanistic features are the concerted bond-forming and bond-breaking steps, with the reaction rate being dependent on the concentration of both the substrate and the nucleophile.

Factors influencing the rate of these S(_N)2 reactions include:

Strength of the Nucleophile: Stronger nucleophiles (e.g., thiolate > alkoxide > amine) will react faster.

Solvent: Polar aprotic solvents, such as acetone (B3395972) or DMF, are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.

Steric Hindrance: While the chloromethyl group itself is not sterically hindered, bulky nucleophiles may react more slowly.

Electrophilic and Radical Reactions of the Pyrazole Ring and Substituents

The pyrazole ring in this compound is an aromatic system and can undergo electrophilic substitution reactions. The directing effects of the substituents on the ring play a crucial role in determining the position of substitution. The nitrogen atom at position 2 is basic and can be protonated or alkylated. The chlorine atom at the C4 position is deactivating and directs incoming electrophiles to the C3 and C5 positions. However, electrophilic substitution on the pyrazole ring of this specific compound is not extensively documented in the literature.

Redox Chemistry of Chloromethylated Pyrazoles

The chloromethyl group and the pyrazole ring can participate in redox reactions, leading to a variety of functionalized products.

Oxidation Reactions Leading to Carboxaldehyde or Carboxylic Acid Derivatives

The chloromethyl group can be oxidized to a carboxaldehyde or a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product.

Oxidation to Carboxaldehyde: Mild oxidizing agents can be employed to convert the chloromethyl group to a formyl group, yielding 4-chloro-1H-pyrazole-1-carbaldehyde. Reagents such as N-oxides in the presence of a base or specialized oxidation systems can achieve this transformation.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the chloromethyl group directly to a carboxylic acid, resulting in the formation of 4-chloro-1H-pyrazole-1-carboxylic acid. The reaction conditions, including temperature and pH, need to be carefully controlled to avoid degradation of the pyrazole ring.

The following table provides a summary of the oxidation reactions.

| Desired Product | Oxidizing Agent | Typical Conditions |

| 4-chloro-1H-pyrazole-1-carbaldehyde | Mild Oxidants (e.g., DMSO-based oxidations) | Controlled temperature, presence of a base |

| 4-chloro-1H-pyrazole-1-carboxylic acid | Strong Oxidants (e.g., KMnO₄, CrO₃) | Acidic or basic medium, elevated temperature |

Reduction Pathways to Methyl Derivatives

The chloromethyl group can be reduced to a methyl group, effectively removing the chlorine atom and replacing it with a hydrogen atom. This transformation can be achieved through various reductive methods.

Catalytic Hydrogenation: A common method for the reduction of alkyl halides is catalytic hydrogenation. This involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent like ethanol (B145695) or ethyl acetate. This method offers a clean and efficient way to obtain 4-chloro-1-methyl-1H-pyrazole.

Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can also be used for the reduction of the C-Cl bond, although these are generally more reactive and may require careful control of the reaction conditions to avoid unwanted side reactions with the pyrazole ring.

The following table outlines the reduction pathways.

| Reduction Method | Reagents and Conditions | Product |

| Catalytic Hydrogenation | H₂, Pd/C catalyst, Solvent (e.g., EtOH) | 4-chloro-1-methyl-1H-pyrazole |

| Hydride Reduction | LiAlH₄ or NaBH₄, Anhydrous Solvent (e.g., THF, Et₂O) | 4-chloro-1-methyl-1H-pyrazole |

Transition Metal-Catalyzed Cross-Coupling Reactions for Advanced Derivatization

Transition metal-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of pyrazole chemistry, these reactions are instrumental for the functionalization of the pyrazole core, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The reactivity of halogenated pyrazoles in such transformations is well-documented, with the C4 position being a common site for derivatization.

For the specific compound, This compound , the chlorine atom at the C4 position presents an opportunity for various palladium-catalyzed cross-coupling reactions. While specific studies on this exact molecule are not extensively detailed in the available literature, the general reactivity of 4-chloropyrazoles in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions provides a framework for its potential derivatization.

The Suzuki-Miyaura coupling, which involves the reaction of a halo-heterocycle with an organoboron reagent in the presence of a palladium catalyst and a base, is a widely employed method for the arylation or vinylation of pyrazole rings. It is anticipated that This compound could undergo Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids to yield 4-aryl-1-(chloromethyl)-1H-pyrazoles. The choice of catalyst, ligand, base, and solvent system would be crucial in achieving high yields and minimizing side reactions.

Similarly, the Sonogashira coupling, which pairs a terminal alkyne with a halide, could be utilized to introduce alkynyl moieties at the C4 position. The Heck reaction offers a pathway to introduce alkenyl substituents, and the Buchwald-Hartwig amination would allow for the formation of C-N bonds, leading to 4-amino-1-(chloromethyl)-1H-pyrazole derivatives.

The table below outlines hypothetical examples of transition metal-catalyzed cross-coupling reactions involving This compound , based on established methodologies for similar 4-halopyrazoles.

| Coupling Reaction | Reagents | Catalyst/Ligand | Product |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(OAc)₂/SPhos | 4-Aryl-1-(chloromethyl)-1H-pyrazole |

| Sonogashira | Terminal alkyne, Cu(I) co-catalyst | Pd(PPh₃)₂Cl₂ | 4-Alkynyl-1-(chloromethyl)-1H-pyrazole |

| Heck | Alkene, Base (e.g., Et₃N) | Pd(OAc)₂/P(o-tolyl)₃ | 4-Alkenyl-1-(chloromethyl)-1H-pyrazole |

| Buchwald-Hartwig | Amine, Base (e.g., NaOtBu) | Pd₂(dba)₃/BINAP | 4-Amino-1-(chloromethyl)-1H-pyrazole |

Rearrangement Reactions and Their Synthetic Utility

Rearrangement reactions in heterocyclic chemistry can lead to the formation of novel structural isomers and are valuable for accessing diverse chemical scaffolds. For N-substituted pyrazoles, particularly those with a reactive substituent on the nitrogen atom like a chloromethyl group, several types of rearrangements could be envisioned under specific reaction conditions.

One potential rearrangement for This compound could involve the migration of the chloromethyl group. Under thermal or acidic conditions, it is conceivable that the chloromethyl group could rearrange to other positions on the pyrazole ring or lead to intermolecular reactions. However, specific studies detailing such rearrangements for this particular molecule are not readily found in the scientific literature.

Another possibility involves transformations of the chloromethyl group that could induce subsequent rearrangements. For instance, conversion of the chloromethyl group to other functionalities might create a substrate prone to ring-opening and re-cyclization, leading to different heterocyclic systems.

The synthetic utility of such rearrangement reactions would lie in their ability to generate pyrazole derivatives that are not easily accessible through direct synthesis. For example, a skeletal rearrangement could potentially yield substituted imidazoles or other five-membered heterocycles.

The table below presents a hypothetical overview of potential rearrangement reactions and their conceivable synthetic applications for This compound .

| Rearrangement Type | Conditions | Potential Product | Synthetic Utility |

| Chloromethyl Group Migration | Thermal/Acidic | Isomeric chloromethylpyrazoles | Access to less stable isomers |

| Ring Transformation | Strong Base/Nucleophile | Substituted Imidazoles | Synthesis of alternative heterocyclic cores |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 1 Chloromethyl 1h Pyrazole

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 4-chloro-1-(chloromethyl)-1H-pyrazole is expected to show distinct signals corresponding to the two types of protons present: those on the pyrazole (B372694) ring and those on the chloromethyl substituent.

The pyrazole ring contains two aromatic protons, H-3 and H-5. Due to the influence of the adjacent nitrogen atoms and the chlorine at C-4, these protons appear as distinct singlets in the downfield region of the spectrum. The proton at the C-5 position is typically shifted further downfield compared to the H-3 proton due to the deshielding effect of the adjacent N-chloromethyl group.

The chloromethyl group (-CH₂Cl) protons are highly deshielded by the adjacent nitrogen atom and the electronegative chlorine atom. This results in a characteristic singlet in the downfield region, typically around 5.5-6.0 ppm. The integration of these peaks would confirm the presence of two pyrazole protons and two chloromethyl protons.

¹H NMR Spectral Data of this compound

| Proton | Chemical Shift (δ, ppm) (Predicted) | Multiplicity |

| H-3 | ~7.60 | Singlet |

| H-5 | ~7.80 | Singlet |

| -CH₂Cl | ~5.80 | Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three distinct signals are expected for the carbon atoms of the pyrazole ring and one for the chloromethyl carbon.

¹³C NMR Spectral Data of this compound

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-3 | ~138.0 |

| C-4 | ~110.0 |

| C-5 | ~129.0 |

| -CH₂Cl | ~55.0 |

While ¹D NMR provides essential information, 2D NMR techniques are invaluable for unambiguously confirming the molecular structure by revealing connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, since the pyrazole protons (H-3 and H-5) are expected to appear as singlets with minimal to no coupling, a COSY spectrum would primarily serve to confirm the absence of significant proton-proton coupling within the ring.

HMQC (Heteronuclear Single Quantum Coherence): This technique establishes direct, one-bond correlations between protons and the carbons they are attached to. The HMQC spectrum would show cross-peaks connecting the ¹H signal at ~7.60 ppm to the ¹³C signal at ~138.0 ppm (H-3 to C-3), the ¹H signal at ~7.80 ppm to the ¹³C signal at ~129.0 ppm (H-5 to C-5), and the ¹H signal at ~5.80 ppm to the ¹³C signal at ~55.0 ppm (-CH₂ protons to the -CH₂ carbon).

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry using an ESI-TOF analyzer provides extremely accurate mass measurements, allowing for the determination of the elemental formula. For this compound (C₄H₄Cl₂N₂), the monoisotopic mass is 149.9752 Da. uni.lu

A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of chlorine. Since there are two chlorine atoms, the spectrum will exhibit a distinctive cluster of peaks for the molecular ion. The [M]+•, [M+2]+•, and [M+4]+• peaks will appear in an approximate ratio of 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms. HRMS would confirm the exact mass of the protonated molecule [M+H]⁺ at m/z 150.9824. uni.lu

Predicted HRMS (ESI-TOF) Data for C₄H₄Cl₂N₂

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 150.9824 |

| [M+Na]⁺ | 172.9644 |

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it an excellent tool for assessing the purity and confirming the identity of volatile compounds.

The mass spectrum obtained from GC-MS would show the molecular ion peak (if stable enough under electron ionization conditions) with the characteristic isotopic pattern for two chlorine atoms. The fragmentation analysis helps in structural elucidation. Common fragmentation pathways for this molecule would likely include: libretexts.org

Loss of a chlorine atom: A peak corresponding to [M-Cl]⁺ would be prominent.

Loss of the chloromethyl group: Cleavage of the N-CH₂Cl bond would result in a fragment corresponding to the 4-chloropyrazole cation.

Ring cleavage: Fragmentation of the pyrazole ring itself can lead to a variety of smaller, characteristic ions.

Analysis of these fragments provides corroborating evidence for the structure determined by NMR spectroscopy. libretexts.orgyoutube.com

Infrared (IR) Spectroscopy for Functional Group Identification

No experimental IR spectroscopic data for this compound is available in the reviewed literature. Therefore, a detailed analysis of its characteristic absorption bands cannot be provided.

Elemental Analysis for Empirical Formula Validation

While the theoretical elemental composition of this compound (C₄H₄Cl₂N₂) can be calculated, no published experimental data from elemental analysis is available to validate its empirical formula.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 4 | 48.04 | 31.83% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 2.68% |

| Chlorine | Cl | 35.45 | 2 | 70.90 | 46.96% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.56% |

| Total | | | | 150.99 | 100.00% |

Note: This table is based on theoretical calculations and awaits experimental verification.

X-ray Crystallography for Absolute Structure and Conformational Analysis

A search of crystallographic databases yielded no entries for this compound. As a result, information regarding its crystal system, space group, unit cell dimensions, and key intramolecular bond lengths and angles is not available.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Note: This table remains unpopulated due to the lack of experimental X-ray crystallography data.

Theoretical and Computational Investigations of 4 Chloro 1 Chloromethyl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the electronic distribution and energy of a molecule, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure.

The electronic properties derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its tendency to undergo electronic transitions. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Electronic Properties of a Related Pyrazole (B372694) Compound

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 6.3 eV | Reflects chemical reactivity and stability. |

(Note: These values are representative and based on DFT calculations for similar pyrazole structures.)

Time-Dependent Density Functional Theory (TDDFT) is an extension of DFT used to predict the electronic absorption spectra (UV-Vis spectra) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TDDFT can help in the interpretation of experimental spectroscopic data.

For 4-chloro-1H-pyrazole, TDDFT calculations have been used to simulate its UV-Vis spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions. The calculations can identify the specific molecular orbitals involved in the absorption of light, providing insights into how the electronic structure influences the molecule's interaction with light.

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt.

For a molecule like 4-chloro-1-(chloromethyl)-1H-pyrazole, the presence of the flexible chloromethyl group at the N1 position introduces conformational variability. MD simulations can be used to explore the rotational freedom around the N-CH2Cl bond and identify the most stable conformers. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity. A recent review highlights that MD simulations are instrumental in exploring the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.com Studies on halogenated pyrazolines have utilized molecular dynamics to understand their binding affinity and stability within active sites. researchgate.netnih.govmdpi.com

The simulations can also provide information on the molecule's interactions with its environment, such as solvent molecules. This is particularly important for predicting how the molecule will behave in a biological system.

In Silico Modeling for Structure-Activity Relationship (SAR) Studies

In silico modeling plays a pivotal role in modern drug discovery by predicting how a molecule might interact with a biological target and by guiding the design of more potent and selective compounds. Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is invaluable for predicting the binding affinity and mode of interaction between a potential drug and its target.

For derivatives of this compound, molecular docking can be used to screen for potential biological targets and to understand the key interactions that stabilize the ligand-receptor complex. For instance, docking studies on various pyrazole derivatives have been used to identify potential inhibitors of protein kinases, which are important targets in cancer therapy. nih.gov These studies can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. The insights gained from docking can guide the design of new derivatives with improved binding affinities.

Table 2: Representative Molecular Docking Results for Pyrazole Derivatives Against a Protein Kinase

| Derivative | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | LYS76, GLU91, LEU148 |

| Derivative B | -9.2 | LYS76, ASP161, PHE162 |

| Derivative C | -7.9 | GLU91, LEU148 |

(Note: This data is illustrative of typical docking results for pyrazole derivatives.)

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. This technique constructs a model of the target protein based on its amino acid sequence and the known structure of a related homologous protein.

Once a homology model of a receptor is built, it can be used in conjunction with molecular docking to study the binding of ligands, such as derivatives of this compound. This approach allows for the analysis of the binding site and the prediction of key interactions, even in the absence of an experimentally determined receptor structure. Homology modeling has been successfully applied in the study of various receptors targeted by pyrazole derivatives, aiding in the rational design of new and more effective ligands. researchgate.net

Prediction of Spectroscopic Signatures via Computational Methods

The theoretical prediction of spectroscopic signatures provides a powerful tool for the structural elucidation and characterization of novel compounds. Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in simulating vibrational and nuclear magnetic resonance spectra with a high degree of accuracy. For this compound, computational modeling allows for the a priori determination of its characteristic spectral features.

Infrared (IR) Spectroscopy:

Theoretical calculations of the infrared spectrum of this compound are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield the vibrational frequencies and corresponding intensities of the normal modes of the molecule. The predicted vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations.

The predicted IR spectrum of this compound is expected to exhibit characteristic bands corresponding to the vibrations of the pyrazole ring and the chloromethyl substituent. Key predicted vibrational modes include the C-H stretching of the pyrazole ring, the C-Cl stretching of the 4-chloro substituent, the asymmetric and symmetric stretching of the CH2 group in the chloromethyl moiety, and the C-Cl stretching of the chloromethyl group. A computational study on the related compound 4-chloro-1H-pyrazole has shown scaled NH stretching vibration at 3445 cm⁻¹ and bending and torsion vibrations between 1565 cm⁻¹ and 1431 cm⁻¹. researchgate.net The introduction of the 1-(chloromethyl) group would introduce additional vibrational modes.

Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| ~3100-3200 | C-H stretching (pyrazole ring) |

| ~2950-3050 | CH₂ asymmetric and symmetric stretching |

| ~1500-1600 | C=N and C=C stretching (pyrazole ring) |

| ~1400-1500 | CH₂ scissoring |

| ~1200-1300 | C-N stretching (pyrazole ring) |

| ~1000-1100 | C-Cl stretching (pyrazole ring) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application of computational chemistry in structural analysis. The Gauge-Independent Atomic Orbital (GIAO) method, employed within a DFT framework, is a widely used and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts using a reference standard (e.g., tetramethylsilane, TMS).

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the pyrazole ring and the methylene (B1212753) protons of the chloromethyl group. The chemical shifts of the pyrazole ring protons are influenced by the electron-withdrawing effects of the chlorine atom at the 4-position and the chloromethyl group at the 1-position. The methylene protons are expected to appear as a singlet, shifted downfield due to the adjacent nitrogen atom and chlorine atom.

Similarly, the ¹³C NMR spectrum would provide valuable information about the carbon skeleton. The carbon atoms of the pyrazole ring will have characteristic chemical shifts, with the carbon atom bearing the chlorine atom (C4) being significantly affected. The carbon of the chloromethyl group will also exhibit a distinct chemical shift. DFT calculations on 4-halogenated-1H-pyrazoles have shown that the chemical shifts of the ring protons are in the range of 7.63-7.64 ppm. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | ~7.5-7.8 | s |

| ¹H | ~5.5-6.0 | s |

| ¹³C | ~135-140 | C3/C5 |

| ¹³C | ~105-110 | C4 |

Charge Distribution and Reactivity Site Analysis

Understanding the charge distribution and identifying the reactive sites of a molecule are fundamental to predicting its chemical behavior and potential applications. Computational methods provide invaluable insights into the electronic structure of this compound.

Mulliken Population Analysis:

Mulliken population analysis is a method for estimating partial atomic charges, which provides a quantitative measure of the electron distribution within a molecule. uni-muenchen.dewikipedia.org The calculated Mulliken charges for this compound would reveal the electrostatic nature of each atom. It is anticipated that the nitrogen and chlorine atoms will carry negative partial charges due to their high electronegativity, while the carbon and hydrogen atoms will have positive partial charges. The analysis of these charges helps in understanding the molecule's dipole moment and its interaction with other polar molecules.

Molecular Electrostatic Potential (MEP):

The Molecular Electrostatic Potential (MEP) is a visual representation of the charge distribution around a molecule, mapping the electrostatic potential onto the electron density surface. researchgate.net The MEP is a valuable tool for identifying the regions of a molecule that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the chlorine atoms, indicating their role as nucleophilic centers. Conversely, regions of positive potential (blue regions) would be expected around the hydrogen atoms, making them susceptible to nucleophilic attack. A computational study of 4-chloro-1H-pyrazole indicated that the negative electrostatic potential regions are potential sites for nucleophilic attraction. researchgate.net

Frontier Molecular Orbital (FMO) Analysis:

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wuxibiology.comsapub.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, particularly on the nitrogen atoms, indicating that these are the most probable sites for electrophilic attack. The LUMO is likely to be distributed over the pyrazole ring and the chloromethyl group, suggesting that these regions are susceptible to nucleophilic attack. The analysis of the HOMO and LUMO provides a theoretical basis for understanding the regioselectivity of reactions involving this compound.

Table 3: Predicted Reactivity Descriptors for this compound

| Parameter | Predicted Value (Arbitrary Units) | Interpretation |

|---|---|---|

| HOMO Energy | Lower | Indicates electron-donating ability |

| LUMO Energy | Higher | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability |

| Mulliken Charge on N1 | Negative | Nucleophilic center |

| Mulliken Charge on N2 | Negative | Nucleophilic center |

| Mulliken Charge on C4 | Positive | Electrophilic center |

Applications in Advanced Organic Synthesis and Chemical Building Blocks

Role as Key Intermediates for Diverse Heterocyclic Systems

The bifunctional nature of 4-chloro-1-(chloromethyl)-1H-pyrazole makes it an excellent starting point for the construction of more complex heterocyclic frameworks. The differential reactivity of the two chlorine atoms—the aryl chloride at C4 and the alkyl chloride of the N-chloromethyl group—allows for sequential and site-selective reactions, paving the way for the synthesis of a wide range of heterocyclic systems.

Precursors for Fused Heterocycles (e.g., Pyrazolo[3,4-d]pyrimidines)

The pyrazolo[3,4-d]pyrimidine scaffold is of immense interest in medicinal chemistry, as it is a core component of molecules targeting kinases and other enzymes. While direct synthesis of this fused system from this compound is not prominently documented, the compound's structure lends itself to such applications. A plausible synthetic route would involve the functionalization of the C4 and C5 positions of the pyrazole (B372694) ring. For instance, the C4-chloro group could be displaced by a nucleophile, or undergo metal-catalyzed cross-coupling, to introduce a group that can participate in a subsequent cyclization reaction.

Although many syntheses of pyrazolo[3,4-d]pyrimidines start from 5-aminopyrazole precursors proquest.commdpi.com, the this compound scaffold offers an alternative pathway. The N-chloromethyl group can be used to introduce various substituents via nucleophilic substitution, thereby modifying the solubility and electronic properties of the resulting molecule. The C4-chloro group can then serve as a handle for building the fused pyrimidine (B1678525) ring.

Table 1: Illustrative Reactions for Heterocycle Functionalization This table presents theoretical reaction pathways based on the known reactivity of the functional groups present in this compound.

| Starting Material | Reagent(s) | Potential Reaction Type | Potential Product Class |

|---|---|---|---|

| This compound | R-NH₂ | Nucleophilic Substitution (at CH₂Cl) | N-Substituted aminomethyl pyrazoles |

| This compound | R-B(OH)₂ , Pd catalyst | Suzuki Cross-Coupling (at C4-Cl) | 4-Aryl-1-(chloromethyl)-1H-pyrazoles |

| This compound | R-SH, Base | Nucleophilic Substitution (at CH₂Cl) | N-Substituted thiomethyl pyrazoles |

Synthesis of Complex Polycyclic Architectures

Beyond simple fused systems, the dual reactive sites on this compound can be exploited to construct intricate polycyclic architectures. The N-chloromethyl group serves as a reactive handle to tether the pyrazole to other cyclic systems or to initiate cyclization reactions. For example, reaction with a dinucleophile could lead to the formation of bridged ring systems where the pyrazole acts as a central scaffold. The sequential nature of the possible reactions allows for a controlled, step-wise assembly of complex structures, a crucial aspect in the total synthesis of natural products and their analogues.

Scaffold for the Development of Functional Molecules

The robust nature of the pyrazole ring and the presence of two distinct reactive sites make this compound an ideal scaffold for developing molecules with tailored functions. By selectively modifying each position, chemists can fine-tune the steric and electronic properties of the final compound.

Derivatization for Agrochemicals and Specialty Chemicals

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, found in numerous commercial insecticides, herbicides, and fungicides. For instance, the popular insecticide chlorantraniliprole (B1668704) features a substituted 1H-pyrazole core. The 4-chloro substituent on the target molecule is a common feature in many active agrochemicals, contributing to their biological activity and metabolic stability. The N-chloromethyl group provides a convenient point for derivatization, allowing for the introduction of various functional groups to modulate the compound's efficacy and spectrum of activity. This makes this compound a valuable intermediate for generating libraries of potential agrochemical candidates.

Preparation of Linkers and Bridging Units in Supramolecular Chemistry

In supramolecular chemistry, rigid scaffolds are often required to create well-defined assemblies, such as metal-organic frameworks (MOFs) or molecular cages. While 1H-pyrazoles are known to form hydrogen-bonded assemblies nih.gov, the N-substituted nature of this compound prevents this. Instead, the N-chloromethyl group can be used to covalently attach the pyrazole unit to other molecules. For example, substitution of the chlorine with a carboxylate or a pyridine (B92270) group would generate a classic linker for MOF synthesis. The pyrazole itself can act as a coordinating ligand for metal ions, while the functional group at the end of the methylene (B1212753) bridge connects to other parts of the supramolecular structure. This allows the pyrazole to act as a directional bridging unit, controlling the geometry and properties of the resulting assembly.

Strategies for Diversity-Oriented Synthesis Using the Chloromethyl Pyrazole Scaffold

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore chemical space efficiently. The orthogonal reactivity of the two chlorine atoms in this compound makes it an excellent scaffold for DOS strategies. A synthetic plan could involve a "build/couple/pair" approach where each reactive site is addressed sequentially with different sets of reactants.

For example, a library could be generated by first reacting the N-chloromethyl group with a set of diverse amines. The resulting products, each now bearing a different amino-methyl side chain, could then undergo a second diversification step at the C4 position using a suite of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This strategy would rapidly generate a large library of compounds with diversity at two distinct points on the pyrazole scaffold, ideal for screening for novel biological activities.

Table 2: Hypothetical Scheme for Diversity-Oriented Synthesis This table outlines a potential two-step diversification strategy starting from the this compound scaffold.

| Step | Reaction | Reagents (Examples) | Scaffold Modification |

|---|---|---|---|

| 1. Diversification at N1-CH₂Cl | Nucleophilic Substitution | Library of Amines (R¹-NH₂) | Introduces appendage diversity via the N-methyl group. |

| 2. Diversification at C4-Cl | Suzuki Cross-Coupling | Library of Boronic Acids (R²-B(OH)₂) | Introduces scaffold diversity by modifying the pyrazole core. |

This approach highlights the potential of this compound as a powerful tool in modern organic synthesis, enabling the creation of novel and complex molecules for a wide range of applications.

Advanced Topics in Chemical Biology and Mechanistic Understanding

Molecular Probes and Labeling Agents in Proteomics Research

The functional analysis of proteins within their native environment is a cornerstone of proteomics. Chemical probes that can covalently modify specific amino acid residues are invaluable for identifying and characterizing protein function, activity, and interactions. The inherent reactivity of the chloromethyl group in 4-chloro-1-(chloromethyl)-1H-pyrazole suggests its potential as an alkylating agent for such purposes.

While there is a lack of specific literature detailing the use of this compound as a cysteine-alkylating agent, the reactivity of its chloromethyl moiety is indicative of its potential in this capacity. Chloromethyl groups are electrophilic and can react with nucleophilic residues on proteins, such as the thiol group of cysteine. This reaction would proceed via a nucleophilic substitution mechanism, forming a stable covalent bond between the pyrazole-containing molecule and the cysteine residue. Such modifications are critical in proteomics for applications like blocking free cysteine residues to prevent disulfide bond formation during sample preparation. A study on related chloromethylpyrazole nucleosides has demonstrated their activity as alkylating agents, implying the potential for similar reactivity in simpler pyrazole (B372694) systems. nih.gov

Activity-based probes (ABPs) are powerful tools that typically consist of a reactive group (warhead), a linker, and a reporter tag. They are designed to covalently label active enzymes in a complex proteome. The development of ABPs hinges on the inclusion of a reactive electrophile that can form a covalent bond with a nucleophilic residue in the active site of an enzyme.

Currently, there are no specific reports on the integration of this compound into activity-based probes. However, its structure contains a potential electrophilic warhead—the chloromethyl group—which could theoretically be employed to target nucleophilic amino acids in enzyme active sites. The design of an effective ABP would require further functionalization of the pyrazole ring to incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, for detection and enrichment of labeled proteins.

Ligand Design Principles and Target Interaction Studies

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets. nih.govrsc.orgnih.gov These interactions are fundamental to the affinity and selectivity of a ligand for its target protein.

As with enzyme inhibition, there is no published data on the receptor binding affinities and selectivity of this compound. The characterization of a compound's binding profile typically involves radioligand binding assays or other biophysical techniques to determine its affinity (often expressed as Ki or IC50 values) for a panel of receptors. The pyrazole moiety has been a critical element in the design of selective receptor antagonists, such as the CB1 receptor antagonist rimonabant (B1662492), where the pyrazole core is central to its binding. acs.orgresearchgate.net

Bioisosteric Replacement Strategies in Pyrazole-Containing Molecular Systems

Bioisosterism is a key strategy in medicinal chemistry for optimizing the physicochemical and pharmacological properties of lead compounds. nih.govresearchgate.net The pyrazole ring is often used as a bioisostere for other aromatic systems, such as benzene (B151609) or other heterocycles. nih.govpharmablock.com This is due to its similar size and ability to engage in hydrogen bonding, while offering different electronic and solubility properties. pharmablock.com

Conversely, the pyrazole ring itself can be replaced by other five-membered heterocycles to fine-tune a molecule's properties. In the development of cannabinoid-1 (CB1) receptor antagonists based on the structure of rimonabant, the central pyrazole ring has been successfully replaced with other heterocycles like thiazoles, triazoles, and imidazoles. acs.orgresearchgate.net These replacements aimed to maintain or improve receptor affinity and selectivity while potentially altering metabolic stability or other pharmacokinetic parameters. Another example is the replacement of the pyrazole 3-carboxamide moiety in rimonabant with an oxadiazole ring, which led to a novel class of CB1 receptor antagonists. rsc.org These strategies highlight the versatility of the pyrazole scaffold and its bioisosteres in drug design. researchgate.net

The following table summarizes examples of bioisosteric replacements for the pyrazole ring in the context of CB1 receptor antagonists.

| Original Scaffold Moiety | Bioisosteric Replacement | Resulting Compound Class | Reference |

| 1,5-Diarylpyrazole | Thiazole | Thiazole-based CB1 antagonists | acs.orgresearchgate.net |

| 1,5-Diarylpyrazole | Triazole | Triazole-based CB1 antagonists | acs.orgresearchgate.net |

| 1,5-Diarylpyrazole | Imidazole (B134444) | Imidazole-based CB1 antagonists | acs.orgresearchgate.net |

| Pyrazole-3-carboxamide | 5-Alkyl oxadiazole | Oxadiazole-based CB1 antagonists | rsc.org |

| Pyrazole ring | Pyrrole, Pyrazoline, Pyridine (B92270) | Various CB1 receptor antagonists | researchgate.net |

Design and Synthesis of Novel Bioisosteres of Established Scaffolds

Bioisosterism, the strategy of substituting one atom or group with another that possesses similar physical or chemical properties, is a cornerstone of modern drug design used to optimize potency, selectivity, and pharmacokinetic profiles. nih.gov For a scaffold such as this compound, bioisosteric replacement can be approached in several ways:

Scaffold Hopping: The central pyrazole ring can be replaced with other five-membered heterocycles like imidazole, thiazole, or 1,2,4-triazole. This strategy was successfully employed in the development of analogues of the pyrazole-containing drug Rimonabant, where replacing the pyrazole core with thiazole, triazole, and imidazole moieties yielded compounds that retained potent and selective antagonist activity at the CB1 cannabinoid receptor. acs.orgnih.gov Such replacements aim to preserve the key spatial arrangement of substituents and hydrogen bonding capabilities while altering electronic properties and metabolic stability.

Substituent Modification: The chloro group at the 4-position can be replaced with other halogens (F, Br, I) or small functional groups (e.g., methyl, cyano) to probe steric and electronic requirements at that position. Similarly, the N1-chloromethyl group, a reactive electrophile, could be bioisosterically replaced with other "warheads" like vinyl sulfonamides or acrylamides to modulate reactivity for covalent targeting.

The synthesis of such bioisosteres often follows established heterocyclic chemistry routes. For instance, creating a triazole bioisostere might involve the cyclocondensation of a hydrazine (B178648) derivative with appropriate precursors, a common method for constructing various azole rings. mdpi.comorganic-chemistry.org Modifications to the pyrazole scaffold itself often start from versatile intermediates like 1,3-dicarbonyl compounds, which react with hydrazines to form the pyrazole core. mdpi.com

Evaluation of Bioisosteric Impact on Molecular Recognition

The primary goal of creating bioisosteres is to modulate or improve the molecular recognition of a ligand by its biological target. Even subtle structural changes can have a profound impact on binding affinity and selectivity.

The evaluation of bioisosteric replacements involves a detailed structure-activity relationship (SAR) analysis. For example, in the development of pyrazole-based inhibitors of the enzyme meprin α, systematic modification of the substituents at the 3 and 5 positions revealed that aromatic rings were preferred, while introducing acidic groups led to a significant increase in selectivity over related metalloproteases. nih.gov In another study on pyrazole thioether analogues, replacing a thiazolyl group with an isoxazolyl group resulted in a significant drop in inhibitory potency, demonstrating the high sensitivity of the target's binding pocket to the specific electronic and steric features of the heterocyclic substituent. nih.gov

This impact can be quantified through in vitro binding and activity assays. The table below illustrates a hypothetical SAR for bioisosteric replacement of the core pyrazole ring, based on findings from literature where such "scaffold hopping" was performed. nih.gov

| Scaffold | Relative Binding Affinity (IC50) | Key Interactions Observed | Notes |

|---|---|---|---|

| Pyrazole (Parent) | 1.0 (Baseline) | Hydrogen bond, π-π stacking | Maintains optimal geometry for target engagement. |

| Imidazole | 0.8 | Altered H-bond angle, π-π stacking | Slight decrease in affinity due to repositioning of N atom. nih.gov |

| 1,2,4-Triazole | 0.5 | Additional H-bond acceptor, potential steric clash | Introduction of extra nitrogen can alter electronics and sterics. nih.gov |

| Thiazole | 1.2 | S-π interactions, favorable hydrophobic contact | Sulfur atom introduces new, favorable interactions. nih.gov |

Elucidation of Molecular Mechanisms of Action (Covalent Bond Formation with Nucleophilic Sites)

The 1-(chloromethyl) substituent on the pyrazole ring is a key structural feature that strongly suggests a mechanism of action involving targeted covalent inhibition. Covalent inhibitors form a permanent chemical bond with their target protein, which can lead to enhanced potency and a prolonged duration of action that is dependent on protein turnover rather than drug clearance. nih.govexplorationpub.com

The mechanism for this compound involves its electrophilic chloromethyl group, often referred to as a "warhead," which is designed to react with a nucleophilic amino acid residue within the binding site of a target protein. nih.gov The most common nucleophilic residues targeted by such electrophiles are cysteine and serine. mdpi.com

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism:

Initial Binding: The pyrazole molecule first binds non-covalently to the active site of the target protein, guided by interactions of the pyrazole core and its other substituents.

Nucleophilic Attack: A deprotonated nucleophilic residue (e.g., the thiolate of cysteine or the alkoxide of serine) attacks the carbon atom of the chloromethyl group.

Covalent Bond Formation: The chloride ion is displaced as a leaving group, resulting in the formation of a stable, irreversible covalent bond between the inhibitor and the protein.

This "serine-trapping" or "cysteine-trapping" mechanism has been confirmed for other pyrazole-based covalent inhibitors using techniques like mass spectrometry, which can detect the mass shift of the target protein upon covalent modification. nih.govmdpi.com

| Nucleophilic Amino Acid | Reactive Group | Resulting Covalent Linkage |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Serine | Hydroxyl (-OH) | Ether |

| Lysine | Amine (-NH2) | Secondary Amine |

| Histidine | Imidazole | Alkylated Imidazole |

Chemoinformatic Analysis for Scaffold Prioritization and Library Design

Chemoinformatics and computational modeling are indispensable tools for accelerating drug discovery by prioritizing promising scaffolds and rationally designing compound libraries. researchgate.net For a scaffold like this compound, these approaches can be used to predict its potential targets and design novel analogues with improved properties.

Scaffold Prioritization: Virtual screening techniques can be used to dock the pyrazole scaffold into the binding sites of numerous proteins to identify potential biological targets. nih.govfiu.edu By analyzing the predicted binding poses and energies, researchers can prioritize this scaffold for targets where it shows a high degree of complementarity, particularly if a suitable nucleophile is positioned near the chloromethyl group for covalent modification. researchgate.net

Library Design: Once a target is identified, a virtual library can be designed around the this compound core. This involves computationally exploring a wide range of substituents at the 3, 4, and 5 positions of the pyrazole ring. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific physicochemical properties with biological activity, guiding the design of new compounds with predicted high potency. nih.govnih.gov For example, a QSAR model might reveal that electron-withdrawing groups at the 5-position enhance activity, leading to the prioritization of analogues containing those features for synthesis. nih.gov

The results of such a chemoinformatic analysis can be summarized to guide synthetic efforts, as shown in the hypothetical docking results below.

| Compound ID | Modification on Pyrazole Scaffold | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Scaffold-001 (Parent) | 4-Cl, 1-CH2Cl | -7.5 | Covalent potential with Cys285 |

| Scaffold-002 | Add 5-phenyl group | -9.2 | Covalent potential (Cys285), π-π stacking with Phe310 |

| Scaffold-003 | Add 5-(4-methoxyphenyl) group | -9.8 | Covalent potential (Cys285), π-π stacking (Phe310), H-bond with Ser215 |

| Scaffold-004 | Replace 4-Cl with 4-F | -7.6 | Covalent potential (Cys285), improved polarity |

Through these integrated computational and synthetic strategies, the potential of the this compound scaffold can be systematically explored and optimized for the development of novel, highly specific therapeutic agents. mdpi.comijper.org

Future Research Directions and Emerging Trends in 4 Chloro 1 Chloromethyl 1h Pyrazole Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards environmental responsibility is a major driver for innovation in synthetic chemistry. rsc.org Future research on 4-chloro-1-(chloromethyl)-1H-pyrazole will undoubtedly prioritize the development of green and sustainable synthetic methodologies to minimize environmental impact. researchgate.netmdpi.com Traditional synthetic routes often involve hazardous solvents and reagents, leading to significant waste. tandfonline.comnih.gov Green chemistry principles aim to address these shortcomings through various strategies.

Key areas of development include the use of eco-friendly solvents like water or ionic liquids, which can reduce pollution and improve safety. researchgate.netresearchgate.net Catalyst-free approaches and the use of heterogeneous nano-catalysts, which can be easily recovered and reused, are also gaining traction. mdpi.compharmacognosyjournal.netnih.govresearchgate.net Techniques such as microwave-assisted synthesis and solvent-free reactions can significantly reduce reaction times, energy consumption, and the use of volatile organic compounds. nih.govpharmacognosyjournal.netpharmacophorejournal.compharmacophorejournal.com These greener methods not only offer environmental benefits but can also lead to more efficient and cost-effective production of pyrazole (B372694) derivatives. researchgate.netmdpi.com

Table 1: Green Chemistry Approaches for Pyrazole Synthesis

| Green Strategy | Description | Potential Application to this compound Synthesis |

|---|---|---|

| Alternative Solvents | Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.netresearchgate.net | Performing the cyclization or chlorination steps in an aqueous medium or an ionic liquid to reduce solvent waste and toxicity. |

| Catalyst Innovation | Utilizing heterogeneous, recyclable catalysts (e.g., nano-catalysts) or catalyst-free conditions to improve atom economy and reduce waste. mdpi.compharmacognosyjournal.netmdpi.com | Employing a reusable solid acid catalyst for the pyrazole ring formation or a selective chlorination catalyst that can be easily separated from the product. |

| Energy Efficiency | Employing methods like microwave irradiation or ultrasonication to accelerate reactions and lower energy consumption compared to conventional heating. nih.govpharmacophorejournal.compharmacophorejournal.com | Using microwave-assisted synthesis to drastically shorten the time required for the formation of the pyrazole core or the subsequent chlorination steps. |

| Atom Economy | Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, minimizing byproduct formation. | Developing one-pot, multi-component reactions where the pyrazole ring is formed and functionalized in a single, efficient step. mdpi.com |

Exploration of Unconventional Reactivity and Catalytic Transformations

The functional groups present in this compound—a chloromethyl group, a chloro-substituted pyrazole ring, and two nitrogen atoms—provide a rich platform for exploring novel chemical reactions. Future research will likely focus on unconventional methods to activate and transform this molecule, leading to a diverse range of new derivatives.

Modern catalytic systems, including transition-metal catalysts and photoredox catalysis, offer mild and efficient ways to form new chemical bonds. mdpi.commdpi.com For instance, the C-Cl bonds in this compound could be targeted in cross-coupling reactions to introduce new aryl, alkyl, or other functional groups, significantly expanding the available chemical space. researchgate.net The exploration of 1,3-dipolar cycloaddition reactions and other cyclocondensation strategies could also lead to the synthesis of complex, fused heterocyclic systems. nih.govorganic-chemistry.orgnih.gov Understanding and controlling the regioselectivity of these reactions will be a key challenge and a significant area of investigation. acs.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical research and drug discovery. springernature.comnih.gov These computational tools can analyze vast datasets to predict the properties of molecules, suggest novel structures, and even optimize synthetic routes. researchgate.net For this compound, AI and ML can accelerate the design of new analogues with desired biological activities or material properties.

Generative models can design vast virtual libraries of pyrazole derivatives, which can then be screened in silico for properties like binding affinity to a biological target, drug-likeness, and synthetic accessibility. nih.govresearchgate.net This computational-first approach allows researchers to prioritize the most promising candidates for synthesis, saving considerable time and resources. nih.gov Furthermore, AI can be used to predict the outcomes of chemical reactions, helping chemists to devise more efficient and reliable synthetic pathways. researchgate.net

High-Throughput Synthesis and Screening for Novel Analogues

To fully exploit the potential of the this compound scaffold, high-throughput synthesis (HTS) and screening techniques are becoming indispensable. These technologies allow for the rapid, parallel synthesis of large libraries of related compounds. By systematically varying the substituents on the pyrazole core, researchers can quickly generate a diverse collection of novel analogues.

These libraries can then be subjected to high-throughput screening assays to identify compounds with specific biological activities, such as enzyme inhibition or receptor binding. This combination of automated synthesis and rapid screening dramatically accelerates the pace of discovery. The data generated from these large-scale experiments can also be used to train and refine AI and ML models, creating a powerful, iterative cycle of design, synthesis, and testing to identify new lead compounds for drug discovery and other applications. nih.gov

Expanding Applications in Materials Science and Nano-Chemistry

While pyrazole derivatives are well-established in medicine and agriculture, their unique chemical properties make them attractive candidates for applications in materials science and nano-chemistry. mdpi.com The rigid, aromatic structure of the pyrazole ring, combined with its ability to coordinate with metal ions, opens up possibilities for creating novel functional materials. mdpi.com

Derivatives of this compound could be used as building blocks for metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. researchgate.net Incorporating these pyrazole units into polymers could also yield materials with enhanced thermal stability, specific optical properties, or other desirable characteristics. In the realm of nano-chemistry, pyrazole derivatives can act as ligands to stabilize and functionalize nanoparticles, creating new systems for use in catalysis, sensing, and targeted drug delivery. pharmacophorejournal.compharmacophorejournal.comnih.gov

Q & A

Basic: What are the standard synthetic routes for 4-chloro-1-(chloromethyl)-1H-pyrazole, and how can reaction conditions be optimized?

Answer:

A common method involves nucleophilic substitution using pyrazole derivatives with chloromethylating agents. For example, refluxing 1H-pyrazole precursors with 1-chloro-4-(chloromethyl)benzene in acetonitrile with potassium carbonate (yield: 82%) . Optimization includes adjusting solvent polarity (e.g., acetonitrile vs. DMF), temperature (reflux vs. room temperature), and stoichiometry of reagents. Column chromatography on silica gel is typically used for purification . For alternative routes, the Vilsmeier-Haack reaction can introduce formyl groups to pyrazole scaffolds, which may be adapted for chloromethylation by substituting reagents like POCl₃ .

Advanced: How can computational modeling assist in predicting the reactivity of this compound in nucleophilic substitution reactions?

Answer: